molecular formula C13H11BrO3 B11834705 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid

2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid

Cat. No.: B11834705
M. Wt: 295.13 g/mol
InChI Key: KVSMTDMVXSELEG-UHFFFAOYSA-N
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Description

2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, characterized by the presence of a bromine atom and a methoxy group on the naphthalene ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid typically involves the bromination of 6-methoxynaphthalene followed by the introduction of the acetic acid group. One common method includes:

    Bromination: 6-methoxynaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-6-methoxynaphthalene.

    Acetylation: The brominated product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst to introduce the acetic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.

    Esterification: The acetic acid moiety can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: 2-(5-Hydroxy-6-methoxynaphthalen-2-yl)acetic acid.

    Reduction: 2-(5-Methyl-6-methoxynaphthalen-2-yl)acetic acid.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The bromine and methoxy groups can interact with active sites on enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    5-Bromo-6-methoxy-2-naphthylamine: Lacks the acetic acid group, replaced by an amine group.

    6-Methoxy-2-naphthoic acid: Similar structure but without the bromine atom.

Uniqueness: 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid is unique due to the combination of the bromine atom, methoxy group, and acetic acid moiety, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

2-(5-bromo-6-methoxynaphthalen-2-yl)acetic acid

InChI

InChI=1S/C13H11BrO3/c1-17-11-5-3-9-6-8(7-12(15)16)2-4-10(9)13(11)14/h2-6H,7H2,1H3,(H,15,16)

InChI Key

KVSMTDMVXSELEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)CC(=O)O)Br

Origin of Product

United States

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